N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine
Brand Name: Vulcanchem
CAS No.: 2309572-16-3
VCID: VC11821129
InChI: InChI=1S/C14H13BrN4O/c15-11-3-1-2-10(6-11)14(20)19-8-12(9-19)18-13-7-16-4-5-17-13/h1-7,12H,8-9H2,(H,17,18)
SMILES: C1C(CN1C(=O)C2=CC(=CC=C2)Br)NC3=NC=CN=C3
Molecular Formula: C14H13BrN4O
Molecular Weight: 333.18 g/mol

N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine

CAS No.: 2309572-16-3

VCID: VC11821129

Molecular Formula: C14H13BrN4O

Molecular Weight: 333.18 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine - 2309572-16-3

Description

The compound N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(4-methanesulfonylphenyl)propanamide is a synthetic organic molecule with potential applications in pharmaceutical research. Structurally, it integrates a tetrahydronaphthalene core with functional groups that suggest biological activity. This article explores its chemical properties, synthesis, and potential applications based on available data.

Synthesis Pathway

The synthesis of compounds containing a tetrahydronaphthalene core often involves multi-step organic reactions including:

  • Formation of the Tetrahydronaphthalene Backbone

    • Starting from naphthalenes or related precursors, reduction reactions (e.g., hydrogenation) are employed to introduce tetrahydro functionality.

  • Functional Group Modifications

    • Hydroxylation and methoxylation are introduced using reagents such as methanol and oxidizing agents.

  • Amide Bond Formation

    • The amide group is typically formed via reaction of carboxylic acid derivatives with amines in the presence of coupling agents like EDCI or DCC.

  • Attachment of Methanesulfonylphenyl Group

    • Sulfonation reactions are used to attach the methanesulfonyl group to an aromatic ring.

Pharmacological Activity

Compounds containing sulfonamide or tetrahydronaphthalene derivatives have been widely studied for their pharmacological properties:

  • Anti-inflammatory Agents: The sulfonamide group is known for its role in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Potential: Structural analogs have shown activity against tumor cells by inhibiting key signaling pathways .

  • Neurological Applications: Tetrahydronaphthalene derivatives are explored for their effects on dopamine receptors and other neurological targets .

Drug Design

The combination of hydrophilic (e.g., hydroxy) and hydrophobic (e.g., methoxy) groups in this compound makes it a candidate for drug delivery systems where solubility and bioavailability are critical.

Related Compounds

Several structurally related compounds have been synthesized and studied:

  • 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: A precursor compound with similar functional groups .

  • Methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate: Another derivative with potential for pharmaceutical applications .

These compounds share the tetrahydronaphthalene core but differ in functional group placement and substitution patterns.

Limitations and Research Gaps

Despite its promising structure:

  • Limited experimental data on pharmacokinetics and toxicity exist.

  • Further studies are needed to evaluate its efficacy in vivo.

  • Synthesis optimization is required for large-scale production.

CAS No. 2309572-16-3
Product Name N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine
Molecular Formula C14H13BrN4O
Molecular Weight 333.18 g/mol
IUPAC Name (3-bromophenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Standard InChI InChI=1S/C14H13BrN4O/c15-11-3-1-2-10(6-11)14(20)19-8-12(9-19)18-13-7-16-4-5-17-13/h1-7,12H,8-9H2,(H,17,18)
Standard InChIKey PTSXQYQSONMTLR-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC(=CC=C2)Br)NC3=NC=CN=C3
Canonical SMILES C1C(CN1C(=O)C2=CC(=CC=C2)Br)NC3=NC=CN=C3
PubChem Compound 131703837
Last Modified Nov 23 2023

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